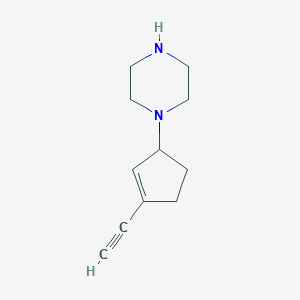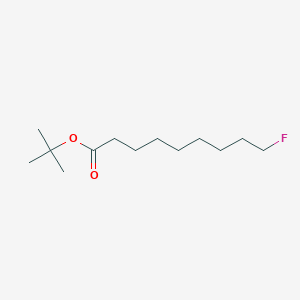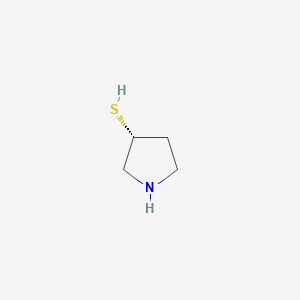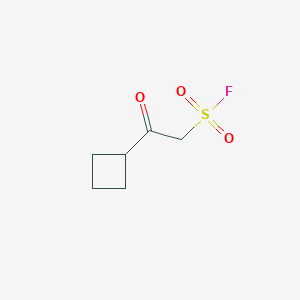
2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₆H₉FO₃S. It is known for its unique structure, which includes a cyclobutyl ring and a sulfonyl fluoride group. This compound is primarily used in research and has various applications in organic synthesis and chemical biology .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride involves the reaction of sulfonates or sulfonic acids with fluorinating agents. A facile one-pot synthesis method has been developed, which features mild reaction conditions using readily available reagents . This method involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using a cascade process.
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including this compound, often involves the use of phase transfer catalysts and fluorinating agents like potassium fluoride (KF) in acetonitrile. This method ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the sulfonyl fluoride group, it can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It can undergo [2 + 2] cycloaddition reactions, particularly with pyridones or isoquinolones, to form cyclobutane-fused products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents.
Cycloaddition: Photocatalysts and light are used to facilitate the [2 + 2] cycloaddition reactions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides or sulfonate esters.
Cycloaddition: The major products are cyclobutane-fused pyridinyl sulfonyl fluorides.
科学研究应用
2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride has several applications in scientific research:
Chemical Biology: It is used as a covalent probe for studying protein interactions due to its ability to selectively react with amino acids.
Organic Synthesis: It serves as a building block for synthesizing complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: It is explored for its potential as a serine protease inhibitor, which could have therapeutic applications.
作用机制
The mechanism of action of 2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acids in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit the activity of enzymes, making it useful in the development of enzyme inhibitors .
相似化合物的比较
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Utilized in positron emission tomography as a radiolabeling synthon.
Uniqueness
2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride is unique due to its cyclobutyl ring, which imparts rigidity and distinct reactivity compared to other sulfonyl fluorides. This structural feature makes it a valuable compound in the synthesis of cyclobutane-fused molecules and in applications requiring selective covalent interactions .
属性
分子式 |
C6H9FO3S |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-cyclobutyl-2-oxoethanesulfonyl fluoride |
InChI |
InChI=1S/C6H9FO3S/c7-11(9,10)4-6(8)5-2-1-3-5/h5H,1-4H2 |
InChI 键 |
JJUCFZXQQLIUJO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)CS(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


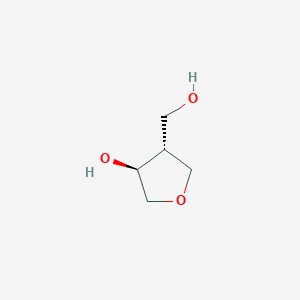
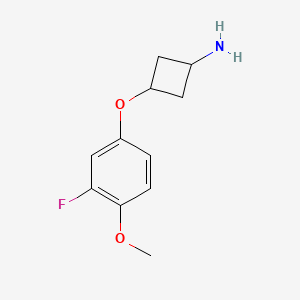
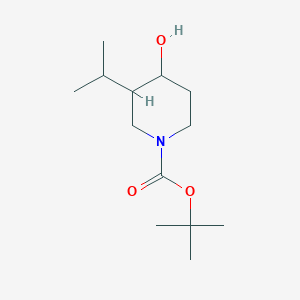
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
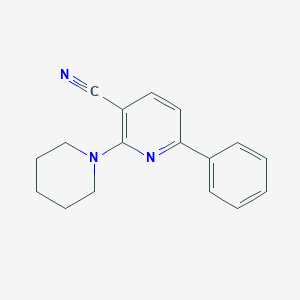
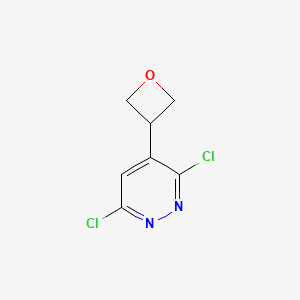

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
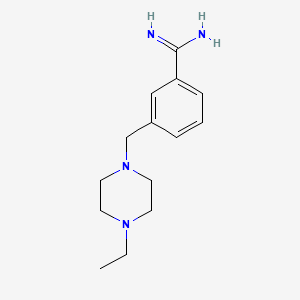
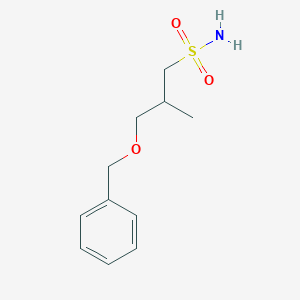
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
